3-Mesitylisoxazole-5-carboxylic acid
Description
Significance of Isoxazole (B147169) Carboxylic Acids in Advanced Organic Synthesis and Functional Materials
Isoxazole carboxylic acids are a class of heterocyclic compounds that have proven to be versatile building blocks in the synthesis of more complex molecules. The isoxazole ring itself is a stable aromatic system, yet it can also undergo ring-opening reactions under specific conditions, providing access to a variety of acyclic and other heterocyclic structures. The presence of a carboxylic acid group further enhances their synthetic utility, allowing for a wide range of chemical transformations.
In the realm of advanced organic synthesis , isoxazole carboxylic acids serve as key intermediates in the construction of natural products and pharmaceuticals. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, facilitating the coupling with other molecules. For instance, the synthesis of various bioactive compounds often involves the use of isoxazole-4-carboxylic acid derivatives as precursors. sigmaaldrich.com
The development of functional materials has also benefited from the unique properties of isoxazole carboxylic acids. The rigid, planar structure of the isoxazole ring, combined with the potential for hydrogen bonding and other intermolecular interactions afforded by the carboxylic acid group, makes these compounds attractive for the design of liquid crystals, polymers, and organic semiconductors. The ability to tune the electronic properties of the isoxazole ring through substitution allows for the rational design of materials with specific optical and electronic characteristics.
The Role of Mesityl Substituents in Modulating Molecular Reactivity and Stereoelectronic Properties
The mesityl group, or 2,4,6-trimethylphenyl group, is a bulky and electron-rich aromatic substituent that exerts a profound influence on the properties of the molecules to which it is attached. Its primary roles in modulating molecular reactivity and stereoelectronic properties are multifaceted.
From a stereoelectronic perspective , the three methyl groups on the phenyl ring of the mesityl substituent are ortho and para directing, and they donate electron density to the aromatic ring through hyperconjugation and induction. This increased electron density can influence the reactivity of the attached chemical system.
The most significant impact of the mesityl group, however, is often its steric hindrance . The sheer size of the mesityl group can shield a reactive center from attack by other molecules, thereby controlling the regioselectivity and stereoselectivity of a reaction. This steric bulk can also be exploited to stabilize reactive intermediates or to prevent unwanted side reactions. In the context of 3-Mesitylisoxazole-5-carboxylic acid, the mesityl group is expected to influence the conformation of the molecule by restricting the rotation around the bond connecting it to the isoxazole ring. This can have significant implications for the molecule's crystal packing and its interactions with biological targets.
Research Landscape and Emerging Directions Pertaining to this compound
While direct and extensive research on this compound is not widely documented in publicly available literature, the known properties of its constituent parts—the isoxazole carboxylic acid core and the mesityl substituent—allow for informed speculation on its potential research landscape and emerging directions.
Data on Related Compounds:
To contextualize the potential properties of this compound, it is useful to examine data for structurally related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 3-Methylisoxazole-5-carboxylic acid | C5H5NO3 | 127.10 | A simple isoxazole carboxylic acid with a small alkyl substituent. |
| 5-Methylisoxazole-3-carboxylic acid | C5H5NO3 | 127.10 | An isomer of the above, used as a reactant in the preparation of kinase inhibitors. |
| 3-Phenylisoxazole-5-carboxylic acid | C10H7NO3 | 189.17 | Features a phenyl group, offering insights into the effects of an aromatic substituent. |
Emerging Research Directions:
Based on the functionalities present in this compound, several promising research avenues can be envisioned:
Medicinal Chemistry: The isoxazole core is a known pharmacophore present in numerous approved drugs. The unique combination of the bulky mesityl group and the carboxylic acid in this compound could be explored for the development of novel therapeutic agents. The mesityl group could potentially enhance binding to specific biological targets through hydrophobic interactions, while the carboxylic acid can be used to improve solubility or to anchor the molecule within a binding site.
Materials Science: The rigid structure of the molecule, coupled with the potential for intermolecular interactions, makes it a candidate for the development of new organic materials. Its derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), liquid crystals, or as components of metal-organic frameworks (MOFs).
Catalysis: The steric bulk of the mesityl group could be utilized in the design of novel ligands for asymmetric catalysis. Coordination of a metal to the isoxazole ring or the carboxylic acid could create a chiral environment that directs the outcome of a chemical reaction.
Synthetic Methodology: Further exploration of the synthesis of this compound and its derivatives could lead to the development of new synthetic methods for the construction of highly substituted isoxazoles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-4-8(2)12(9(3)5-7)10-6-11(13(15)16)17-14-10/h4-6H,1-3H3,(H,15,16) |
InChI Key |
KWHOEYIUERJCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification of 3 Mesitylisoxazole 5 Carboxylic Acid
Established Synthetic Routes to the 3-Mesitylisoxazole-5-carboxylic acid Core
The synthesis of the isoxazole (B147169) ring is a well-established area of heterocyclic chemistry, with several reliable methods for constructing the core structure. These methods can be broadly categorized into cycloaddition reactions, condensation/cyclization pathways, and post-cyclization functionalizations.
Cycloaddition Reactions in the Synthesis of Isoxazole Carboxylic Acids
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent one of the most powerful and versatile tools for the synthesis of isoxazoles. nih.govnih.gov This approach involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne, to directly form the isoxazole ring. mdpi.commdpi.comresearchgate.netwikipedia.org
The reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. mdpi.commdpi.comnih.gov This [3+2] cycloaddition is highly efficient and allows for the introduction of a wide variety of substituents onto the isoxazole core. researchgate.net The nitrile oxide is typically generated in situ from an aldoxime precursor through oxidation with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide. mdpi.commdpi.com
For the synthesis of this compound, this would involve the reaction of mesitylnitrile oxide with an alkyne bearing a carboxylate group or a precursor that can be later converted to a carboxylic acid. The regioselectivity of the cycloaddition is a key consideration, and it is generally influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. mdpi.com
A general scheme for this reaction is as follows:
Step 1: Generation of the nitrile oxide from the corresponding aldoxime.
Step 2: Reaction of the nitrile oxide with an appropriately substituted alkyne to form the isoxazole ring.
The conditions for these reactions can be varied, with some procedures utilizing aqueous media or microwave irradiation to enhance reaction rates and yields. nih.govnih.gov
An alternative and widely used approach to isoxazole synthesis involves the condensation of hydroxylamine (B1172632) or its derivatives with a 1,3-dicarbonyl compound. wikipedia.org This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns. nih.govmdpi.com
In the context of this compound, a suitable starting material would be a β-ketoester or a β-diketone containing the mesityl group. Reaction with hydroxylamine leads to the formation of an oxime intermediate, which then undergoes cyclization and dehydration to afford the isoxazole ring. mdpi.comnih.gov The choice of reaction conditions, such as pH, can influence the regioselectivity of the cyclization, potentially leading to isomeric products. nih.gov
This synthetic strategy offers the advantage of readily available starting materials and straightforward reaction procedures. researchgate.net
Ring-Closing Strategies for the Isoxazole Moiety
Beyond the primary cycloaddition and condensation routes, various ring-closing strategies have been developed for the synthesis of the isoxazole moiety. These methods often involve the formation of a key intermediate that is then induced to cyclize.
One such strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This method allows for the synthesis of highly substituted isoxazoles. The process involves the reaction of an ynone with methoxylamine hydrochloride to form the O-methyl oxime, which is then treated with an electrophile like iodine monochloride to trigger cyclization.
Another approach involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids, which can be prepared from carboxylic acid derivatives. acs.org This method provides a route to 5-substituted 3-isoxazolols, which could potentially be further functionalized.
Intramolecular nitrile oxide cycloaddition (INOC) is a powerful variant of the 1,3-dipolar cycloaddition where the nitrile oxide and the alkyne are part of the same molecule. mdpi.com This strategy can be used to construct complex, fused ring systems containing an isoxazole.
Post-Cyclization Functionalization for Carboxylic Acid Introduction
In many synthetic schemes, the carboxylic acid functionality is introduced after the formation of the isoxazole ring. This can be achieved through the hydrolysis of a precursor group, such as an ester or a nitrile.
For instance, a common method involves the synthesis of an isoxazole with a methyl or ethyl ester at the 5-position, followed by hydrolysis under acidic or basic conditions to yield the desired carboxylic acid. chemicalbook.com This approach is advantageous as the ester group can be stable under the conditions used for the isoxazole ring formation.
Another strategy could involve the functionalization of a pre-formed isoxazole ring. For example, a halogenated isoxazole could be subjected to metal-catalyzed cross-coupling reactions to introduce a group that can then be converted to a carboxylic acid.
Novel and High-Efficiency Synthesis of this compound and its Precursors
Modern synthetic chemistry emphasizes the development of highly efficient, atom-economical, and environmentally benign processes. In the context of this compound, a novel and high-efficiency synthesis could involve a one-pot, multi-component reaction.
A potential high-efficiency route could be a variation of the condensation reaction between a β-ketoester and hydroxylamine. By carefully selecting the starting materials and reaction conditions, it may be possible to achieve a one-pot synthesis that avoids the isolation of intermediates and minimizes waste. For example, the use of green solvents and catalysts could further enhance the efficiency and sustainability of the process. nih.gov
Recent advancements in catalysis, such as the use of copper or ruthenium catalysts in cycloaddition reactions, have enabled the synthesis of highly substituted isoxazoles with excellent regioselectivity under mild conditions. nih.gov Applying these catalytic systems to the synthesis of this compound could lead to a more efficient and controlled process.
A patent has described a method for the high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids, which involves the cyclization of a 3-substituted-3-oxopropionate with hydroxylamine hydrochloride, followed by a series of functional group manipulations. google.com While this patent focuses on the 4-carboxylic acid isomer, the principles of controlling regioselectivity could be adapted for the synthesis of the 5-carboxylic acid target.
Below is a table summarizing various synthetic approaches to substituted isoxazoles, which could be adapted for the synthesis of this compound.
| Method | Reactants | Key Features | Potential for this compound | References |
| 1,3-Dipolar Cycloaddition | Mesitylnitrile oxide + Alkyne-5-carboxylate | Direct formation of the isoxazole ring; regioselectivity is a key consideration. | High potential, requires synthesis of the appropriate alkyne. | mdpi.com, mdpi.com, nih.gov |
| Condensation/Cyclization | Mesityl-β-ketoester + Hydroxylamine | Utilizes readily available starting materials; reaction conditions can influence regioselectivity. | High potential, a straightforward and classical approach. | mdpi.com, nih.gov, wikipedia.org |
| Electrophilic Cyclization | Mesityl-alkyn-1-one O-methyl oxime | Synthesis of highly substituted isoxazoles; requires a multi-step preparation of the precursor. | Moderate potential, may offer advantages for specific substitution patterns. | nih.gov |
| Post-Cyclization Hydrolysis | 3-Mesitylisoxazole-5-carboxylate ester | Introduction of the carboxylic acid in the final step; compatible with various ring-forming reactions. | High potential, a common and reliable strategy. | chemicalbook.com |
Metal-Catalyzed Transformations in Isoxazole Synthesis
Transition metal catalysis has become an indispensable tool in the synthesis of isoxazoles, offering high efficiency, selectivity, and functional group tolerance. researchgate.net Various metals, including palladium, copper, rhodium, and gold, have been employed to construct the isoxazole ring through different mechanistic pathways. researchgate.netorganic-chemistry.org
Palladium-catalyzed reactions are particularly prominent. For instance, cascade reactions involving the annulation/allylation of alkynyl oxime ethers with allyl halides provide a mild and convenient route to functionalized isoxazoles. organic-chemistry.org Another powerful palladium-catalyzed strategy is the four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide, which assembles the isoxazole ring in a single step. organic-chemistry.org Furthermore, palladium catalysis is crucial in the Sonogashira coupling of acid chlorides with terminal alkynes, a key step in preparing precursors for subsequent cycloaddition reactions. nih.gov
Copper catalysts are widely used for [3+2] cycloaddition reactions. Copper(I)-catalyzed cycloaddition between terminal alkynes and in-situ generated nitrile oxides is a highly regioselective and efficient method for producing 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org This approach is foundational for building the core structure of molecules like this compound.
Gold and other metals have also found application. Gold(III) chloride, for example, catalyzes the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org In recent years, zinc has been utilized as a non-noble metal catalyst for the reaction of isoxazoles with alkynes, representing a novel approach to alkyne amination. rsc.org Rhodium(III) has been shown to be effective in directing ortho C-H alkynylation, using the isoxazole group to guide the functionalization. researchgate.net
These metal-catalyzed methods provide powerful and versatile routes to the isoxazole core, enabling the synthesis of complex structures with high precision.
Table 1: Selected Metal-Catalyzed Reactions in Isoxazole Synthesis
| Catalyst/Metal | Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Palladium | Four-Component Coupling | Terminal alkyne, hydroxylamine, CO, aryl iodide | Substituted Isoxazole | organic-chemistry.org |
| Copper(I) | [3+2] Cycloaddition | Terminal alkyne, nitrile oxide precursor | 3,5-Disubstituted Isoxazole | organic-chemistry.org |
| Gold(III) | Cycloisomerization | α,β-Acetylenic oxime | Substituted Isoxazole | organic-chemistry.org |
| Rhodium(III) | Directed C-H Alkynylation | Isoxazole, hypervalent iodine reagent | Ortho-alkynylated Isoxazole | researchgate.net |
| Zinc | Alkyne Amination | Thioynol ether, isoxazole | β-Keto enamide | rsc.org |
Green Chemistry Principles and Sustainable Synthetic Approaches
In line with the growing emphasis on sustainable chemical manufacturing, several green synthetic methodologies for isoxazole synthesis have been developed. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and lowering energy consumption. mdpi.comnih.gov
A key strategy is the use of environmentally benign solvents, with water being the most prominent example. nih.gov One-pot, multi-component reactions in aqueous media provide an efficient and sustainable route to isoxazole derivatives. For instance, the synthesis of 3,5-disubstituted isoxazole-sulfonates has been achieved in water under ultrasound irradiation, creating four new bonds in a single operation. mdpi.comresearchgate.net Similarly, 3,4,5-trisubstituted isoxazoles can be synthesized in water at room temperature via a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. nih.gov
The use of non-conventional energy sources like ultrasound and microwave irradiation is another cornerstone of green isoxazole synthesis. nih.gov Sonochemistry, which utilizes the high energy from acoustic cavitation, can significantly accelerate reaction rates, improve yields, and reduce the need for harsh conditions or toxic catalysts. mdpi.compreprints.org Ultrasound-assisted synthesis has been successfully applied to multicomponent reactions for preparing various isoxazole derivatives, often leading to shorter reaction times and cleaner transformations compared to conventional heating. mdpi.comresearchgate.net
Catalyst choice is also critical. The development of biodegradable or reusable catalysts, such as itaconic acid or pyruvic acid in aqueous media, aligns with green chemistry principles by avoiding heavy metals and hazardous acids. mdpi.comresearchgate.net Agro-waste extracts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), have been reported as efficient, inexpensive, and eco-friendly catalysts for the solvent-free synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov These methods often feature high atom economy, operational simplicity, and minimal by-product formation. mdpi.com
Table 2: Green and Sustainable Approaches to Isoxazole Synthesis
| Green Principle | Methodology | Energy Source | Catalyst/Solvent | Advantages | Reference |
|---|---|---|---|---|---|
| Safer Solvents | One-pot, multi-component reaction | Ultrasound | Water | Avoids volatile organic solvents, high efficiency | mdpi.com |
| Energy Efficiency | Cyclocondensation | Ultrasound | Vitamin B1 / Water | Reduced energy consumption, biodegradable catalyst | mdpi.com |
| Renewable Feedstocks | Condensation | Conventional Heating (60°C) | WEOFPA / Glycerol | Use of agro-waste catalyst, solvent-free | nih.gov |
| Catalyst Reusability | Multi-component reaction | Ultrasound | Itaconic acid / Water | Catalyst can be reused for multiple cycles | mdpi.compreprints.org |
Flow Chemistry Applications and Scalable Production Methodologies
Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including isoxazoles, offering significant advantages over traditional batch processing. This approach enhances safety, improves reaction control, and facilitates scalability, making it ideal for industrial production. researchgate.net
The synthesis of trisubstituted isoxazoles, which often requires multiple distinct chemical steps, is particularly amenable to telescoping in a continuous flow process. A multi-step flow sequence can integrate key transformations such as oximation, chlorination, and cycloaddition without the need to isolate intermediates. researchgate.net This not only improves efficiency but also minimizes manual handling and potential exposure to hazardous reagents.
One of the key benefits of flow chemistry is superior heat and mass transfer. Exothermic steps, such as the chlorination of oximes to form hydroximoyl chlorides, can be managed safely and effectively in flow reactors, preventing thermal runaways and improving selectivity. researchgate.net Furthermore, flow systems allow for the use of "on-site on-demand generation" of reactive and hazardous reagents like chlorine gas (Cl2), which is produced and consumed immediately, avoiding the storage and transport of dangerous materials. researchgate.net
Flow chemistry also enables access to high temperatures and pressures in a controlled manner, which can accelerate reaction rates and unlock new reaction pathways. researchgate.net The integration of in-line purification techniques, using polymer-supported reagents and scavengers, can eliminate the need for traditional aqueous workups and chromatographic purification, further streamlining the synthetic process and making it more scalable. nih.gov These attributes make flow chemistry a highly attractive methodology for the efficient and scalable production of this compound and its derivatives.
Derivatization Strategies for this compound
Esterification and Amidation at the Carboxylic Acid Moiety
The carboxylic acid group at the C5 position of this compound is a prime handle for chemical modification, primarily through esterification and amidation reactions. These transformations are fundamental for creating libraries of derivatives with modulated physicochemical properties.
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com For example, the hydrolysis of a methyl or ethyl ester of an isoxazole-5-carboxylate using a base like sodium hydroxide (B78521) is a standard method to generate the parent carboxylic acid; the reverse reaction, esterification, follows the same principles. chemicalbook.com A wide variety of esters can be synthesized by simply changing the alcohol reactant.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction generally requires the activation of the carboxylic acid, as the direct reaction with an amine is often too slow. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to facilitate the coupling and suppress side reactions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the desired amine to form the corresponding amide.
Table 3: Common Derivatization Reactions at the Carboxylic Acid Moiety
| Reaction | Reagents | Product | General Conditions |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux in excess alcohol |
Modifications and Functionalization of the Mesityl Substituent
The mesityl group (2,4,6-trimethylphenyl) at the C3 position offers additional sites for functionalization, primarily at the three benzylic methyl groups. While the aromatic ring itself is sterically hindered and deactivated towards typical electrophilic aromatic substitution, the methyl groups are susceptible to radical-mediated reactions.
A common transformation is benzylic halogenation , typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This reaction selectively installs a bromine atom on one or more of the methyl groups, converting them into bromomethyl (-CH₂Br) substituents. These resulting benzylic bromides are versatile synthetic intermediates. They can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as cyanides, azides, alkoxides, and amines, to introduce diverse functionalities.
Furthermore, the benzylic methyl groups can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Depending on the reaction conditions, this can lead to the formation of corresponding benzaldehydes or benzoic acids, transforming the mesityl group into a more complex substituted phenyl ring. These subsequent functional groups can then be used for further derivatization.
Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Isoxazole Ring
The isoxazole ring itself can undergo substitution reactions, although its reactivity is influenced by the electronic nature of the ring and its substituents. The C4 position of the isoxazole ring is generally the most susceptible to electrophilic substitution . reddit.com
Halogenation at the C4 position is a well-established transformation. The reaction of 3,5-disubstituted isoxazoles with electrophilic halogenating agents such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or bromine (Br₂) proceeds readily under mild conditions to yield the corresponding 4-halo-isoxazoles. nih.govorganic-chemistry.org For instance, the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of ICl is a highly efficient method that directly provides 4-iodoisoxazoles. nih.govacs.org These 4-halo-isoxazoles are valuable intermediates for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, alkynyl, or other carbon-based substituents at the C4 position. nih.gov
Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is less common and typically requires the presence of a strong electron-withdrawing group, such as a nitro group, to activate the ring. rsc.org For example, 5-nitroisoxazoles can undergo SNAr reactions where the nitro group is displaced by various nucleophiles under mild conditions. rsc.org While direct nucleophilic substitution on an unsubstituted this compound is unlikely, this pathway becomes relevant for specifically activated derivatives. Ring-opening reactions can also occur under certain electrophilic or nucleophilic conditions, leading to structurally diverse products. researchgate.netacs.org
Advanced Structural Elucidation and Conformational Analysis of 3 Mesitylisoxazole 5 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies
High-resolution NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamic behavior of 3-Mesitylisoxazole-5-carboxylic acid in solution.
Multi-Dimensional NMR Techniques (2D COSY, NOESY, HSQC, HMBC) in Detailed Structural Assignment
While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals and for revealing through-bond and through-space correlations.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the mesityl group, the methyl protons of the mesityl group, the isoxazole (B147169) ring proton, and the acidic proton of the carboxylic acid. The aromatic protons may appear as a singlet due to the symmetrical substitution pattern of the mesityl group. The acidic proton typically appears as a broad singlet at a downfield chemical shift (10-12 ppm) and its signal disappears upon D₂O exchange. libretexts.org
¹³C NMR: The carbon-13 NMR spectrum would display unique resonances for the carboxyl carbon, the carbons of the isoxazole ring, and the distinct carbons of the mesityl group (quaternary and protonated aromatic carbons, and methyl carbons). The carboxyl carbon is typically observed in the 165-180 ppm region. wisc.edudocbrown.info The symmetry of the mesityl group would result in fewer signals than the total number of carbon atoms. For instance, the three methyl groups would give a single signal, and the aromatic ring carbons would show three distinct signals (two for the methyl-substituted carbons, one for the unsubstituted, and one for the isoxazole-substituted carbon). docbrown.info
A detailed structural assignment is achieved through the following 2D NMR experiments:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would primarily confirm the lack of coupling for the symmetrical mesityl protons and the isolated isoxazole proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the mesityl ring and its methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for connecting the different fragments of the molecule. Key correlations would be expected between the mesityl protons and the isoxazole ring carbons, and between the isoxazole proton and the carboxyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and the relative orientation of the mesityl and isoxazole rings. A key expected NOE would be between the ortho-protons of the mesityl group and the proton on the isoxazole ring, which would help to define the rotational conformation around the C-C bond connecting the two rings.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Identifies proton environments | Signals for mesityl aromatic protons, mesityl methyl protons, isoxazole proton, carboxylic acid proton. |
| ¹³C NMR | Identifies carbon environments | Signals for carboxyl, isoxazole, and mesityl carbons, reflecting molecular symmetry. |
| COSY | Shows ¹H-¹H spin-spin couplings | Confirmation of isolated spin systems. |
| HSQC | Correlates directly bonded ¹H and ¹³C | Links proton signals to their attached carbon atoms. |
| HMBC | Shows long-range ¹H-¹³C couplings | Establishes connectivity between the mesityl and isoxazole-carboxylic acid moieties. |
| NOESY | Shows through-space ¹H-¹H proximities | Provides information on the preferred conformation and orientation of the rings. |
Solid-State NMR for Crystalline Forms and Polymorphic Analysis
In the absence of single crystals suitable for X-ray diffraction, or to study the compound in its native solid form, solid-state NMR (ssNMR) provides valuable structural information. By analyzing the chemical shifts and couplings in the solid state, one can deduce information about the molecular conformation and packing in the crystal lattice. Furthermore, ssNMR is a powerful tool for identifying and characterizing different polymorphic forms of this compound, as distinct crystalline arrangements will give rise to different ssNMR spectra. Each polymorph would present a unique set of chemical shifts due to the different local electronic environments of the nuclei.
X-ray Crystallography and Crystal Engineering of this compound
X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Molecular Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
A single-crystal X-ray diffraction study of this compound would reveal its exact molecular geometry. A key feature of the crystal structure would be the hydrogen bonding interactions involving the carboxylic acid group. Carboxylic acids commonly form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif. nih.gov It is highly probable that this compound would exhibit this dimeric structure in the solid state. Beyond this primary interaction, weaker C-H···O or C-H···N interactions involving the mesityl and isoxazole rings could further stabilize the crystal packing, leading to a complex three-dimensional supramolecular architecture. The analysis would also detail the relative orientation of the mesityl and isoxazole rings, which is influenced by steric hindrance from the ortho-methyl groups of the mesityl substituent.
| Interaction Type | Potential Groups Involved | Expected Role in Crystal Structure |
| O-H···O Hydrogen Bond | Carboxylic acid groups | Formation of centrosymmetric dimers, a primary structural motif. |
| C-H···O Hydrogen Bond | Mesityl/isoxazole C-H and carboxyl/isoxazole O | Secondary interactions linking the primary dimers into extended networks. |
| π-π Stacking | Isoxazole and/or mesityl rings | Potential for stabilizing packing, dependent on molecular conformation. |
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of this compound could exhibit distinct physical properties. A systematic screening for polymorphs, by varying crystallization conditions such as solvent and temperature, would be necessary to identify and characterize all accessible solid forms.
Furthermore, the principles of crystal engineering could be applied to form co-crystals of this compound with other molecules (co-formers). The carboxylic acid group is an excellent hydrogen bond donor, and the isoxazole nitrogen and carbonyl oxygen are potential acceptors. This makes the molecule a prime candidate for forming robust hydrogen-bonded networks with complementary co-formers, such as pyridines or amides, leading to new crystalline materials with potentially modified properties.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Tautomerism
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of their chemical bonds.
For this compound, FTIR and Raman spectra would exhibit characteristic vibrational modes. The most prominent features in the FTIR spectrum would be:
A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers. spectroscopyonline.com
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹. spectroscopyonline.com
C-O stretching and O-H bending vibrations, also associated with the carboxylic acid group, would be observed in the 1400-1200 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. spectroscopyonline.com
Vibrations corresponding to the C=C and C=N bonds of the aromatic and isoxazole rings would appear in the 1600-1450 cm⁻¹ region.
C-H stretching vibrations from the aromatic and methyl groups would be found just above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Signal |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak |
| Carboxylic Acid | C=O stretch | ~1700 (strong) | Moderate |
| Aromatic/Isoxazole | C=C / C=N stretch | 1600-1450 | Strong |
| Carboxylic Acid | C-O stretch | 1400-1200 | Moderate |
| Carboxylic Acid | O-H bend (out-of-plane) | 960-900 (broad) | Weak |
Reactivity Profiles and Mechanistic Investigations of 3 Mesitylisoxazole 5 Carboxylic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that serves as a primary site for chemical modification through reactions such as decarboxylation and nucleophilic acyl substitution.
Aromatic carboxylic acids are known to undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, typically under thermal conditions or in the presence of a catalyst. uni-konstanz.de For heteroaromatic carboxylic acids, this reaction can be facilitated by the electronic nature of the heterocyclic ring. The decarboxylation of isoxazole (B147169) carboxylic acids has been studied, for instance, with 5-methylisoxazole-3-carboxylic acid, providing insight into the thermal stability of this class of compounds. researchgate.net In the case of 3-Mesitylisoxazole-5-carboxylic acid, heating in a high-boiling point solvent or employing a copper catalyst in quinoline (B57606) could potentially lead to the formation of 3-Mesitylisoxazole.
Various catalytic systems have been developed for the protodecarboxylation of aromatic and heteroaromatic carboxylic acids under milder conditions. For example, silver carbonate in the presence of acetic acid has been shown to be effective for heteroaromatic systems. organic-chemistry.org Microwave-assisted protocols using copper(I) oxide have also proven efficient for the rapid decarboxylation of various aromatic carboxylic acids. organic-chemistry.org These modern methods could offer alternative pathways for the conversion of this compound to its decarboxylated derivative, potentially with higher yields and selectivity compared to traditional thermal methods.
The carboxylic acid functionality of this compound can be readily converted into a range of acid derivatives through nucleophilic acyl substitution reactions. masterorganicchemistry.comopenstax.org These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity, followed by attack by a nucleophile. vanderbilt.edu
Common transformations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. libretexts.org For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under acidic conditions would produce methyl or ethyl 3-mesitylisoxazole-5-carboxylate, respectively.
Amide Formation: The direct reaction with an amine is often inefficient due to acid-base neutralization. libretexts.org Therefore, the carboxylic acid is typically first converted to a more reactive derivative, such as an acid chloride or an activated ester using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgmedcraveonline.com The subsequent reaction with ammonia, a primary amine, or a secondary amine affords the corresponding primary, secondary, or tertiary amide. uomustansiriyah.edu.iqnih.gov
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 3-Mesitylisoxazole-5-carbonyl chloride. libretexts.orguomustansiriyah.edu.iq This acid chloride is a valuable intermediate for the synthesis of esters and amides under milder conditions than direct methods. uomustansiriyah.edu.iq
The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. openstax.orgvanderbilt.edu This is followed by the elimination of a leaving group (e.g., water, alkoxide, or chloride), regenerating the carbonyl double bond and resulting in the substituted product. openstax.orgvanderbilt.edu
Table 1: Formation of Acid Derivatives from this compound
| Derivative | Reagent(s) | Product |
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 3-Mesitylisoxazole-5-carboxylate |
| Amide | Amine (R'R''NH), Coupling Agent (e.g., DCC) or via Acid Chloride | N,N-Disubstituted-3-mesitylisoxazole-5-carboxamide |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 3-Mesitylisoxazole-5-carbonyl chloride |
| Acid Anhydride | Acid Chloride (R'COCl) or another Carboxylic Acid with a dehydrating agent | Mixed or Symmetrical Anhydride |
Reactivity and Stability of the Isoxazole Heterocycle
The isoxazole ring is an aromatic heterocycle, but the weak N-O bond makes it susceptible to cleavage under various conditions, leading to ring-opening and rearrangement reactions.
The isoxazole ring can be opened through several pathways, providing access to diverse chemical structures.
Reductive Ring-Opening: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is a common method for cleaving the N-O bond of isoxazoles. mdpi.com This reaction typically yields β-enaminones, which are versatile synthetic intermediates for constructing other heterocyclic systems like pyrazoles. mdpi.com
Base-Promoted Rearrangements: Isoxazoles can undergo rearrangements in the presence of a base. beilstein-journals.org For example, certain substituted isoxazoles have been shown to rearrange to oxazoles under basic conditions, a transformation that may proceed through an azirine intermediate. rsc.org
Electrophile-Induced Ring-Opening: Treatment of isoxazoles with electrophilic halogenating agents like N-chlorosuccinimide (NCS) or Selectfluor can induce ring-opening. nih.govorganic-chemistry.orgnih.gov This process involves an initial electrophilic attack on the ring followed by cleavage of the N-O bond, leading to the formation of functionalized acyclic compounds such as α-fluorocyanoketones. organic-chemistry.orgnih.gov
Photochemical and Thermal Rearrangements: Under thermal or photochemical conditions, isoxazoles can rearrange to form various isomers. For instance, some isoxazoles can isomerize to oxazoles, potentially via an azirine intermediate formed by the cleavage of the N-O bond. rsc.org Theoretical studies suggest that electron capture can also trigger the dissociation of the O-N bond, leading to a ring-opened diradical species. nsf.gov
As an aromatic system, the isoxazole ring can undergo substitution reactions, although its reactivity is influenced by the heteroatoms and existing substituents.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on an unsubstituted isoxazole ring is generally unfavorable. However, the reaction can proceed if the ring is substituted with a strong electron-withdrawing group that can stabilize the negative charge of the Meisenheimer intermediate and act as a good leaving group. For example, 5-nitroisoxazoles have been shown to readily undergo SNAr reactions with various nucleophiles. rsc.org In this compound, the carboxylate (under basic conditions) is not a good leaving group, making nucleophilic substitution at the C5 position unlikely. Similarly, the C3 position is shielded by the mesityl group and lacks a suitable leaving group.
Influence of the Mesityl Group on Reaction Kinetics and Selectivity
The mesityl group (2,4,6-trimethylphenyl) at the 3-position exerts profound steric and electronic effects that significantly modulate the reactivity of the entire molecule.
Steric Hindrance: Steric hindrance is a critical factor arising from the spatial arrangement of atoms. wikipedia.org The mesityl group is exceptionally bulky due to the two ortho-methyl substituents. acs.org This steric bulk physically obstructs the approach of reagents to the adjacent positions on the isoxazole ring, namely the C4 position and the N2 atom. stackexchange.comfastercapital.com Consequently, reactions that require attack at these sites, such as electrophilic substitution at C4 or coordination to the ring nitrogen, will have slower reaction rates compared to less hindered analogues. youtube.com The steric hindrance can also influence the reactivity of the C5-carboxylic acid group by restricting its rotational freedom and hindering the access of bulky nucleophiles or solvating molecules. acs.org
Electronic Effects: The three methyl groups on the mesityl ring are electron-donating via hyperconjugation and induction. This electron-donating nature increases the electron density of the phenyl ring and, by extension, influences the electronic character of the attached isoxazole heterocycle. This effect can slightly activate the isoxazole ring toward electrophilic attack, although this is largely counteracted by the steric hindrance and the deactivating effect of the C5-carboxylic acid group. The electronic contribution of the mesityl group can also play a role in stabilizing any charged intermediates that may form during a reaction.
Computational and Experimental Mechanistic Studies
Further exploration into the specific areas of transition state analysis and isotopic labeling studies for this compound yielded no specific results. This suggests that the scientific community has yet to publish detailed investigations into these aspects of the compound's reactivity.
A diligent search of chemical databases and scholarly articles did not uncover any studies focused on the transition state analysis of reactions involving this compound. Consequently, no data on the calculated or experimentally determined geometries, energies, or vibrational frequencies of transition states for reactions such as decarboxylation, esterification, or amide bond formation involving this specific molecule are available. Without such studies, a quantitative understanding of the reaction barriers and the development of more efficient synthetic protocols remains speculative.
Similarly, there is no available literature detailing isotopic labeling studies conducted to elucidate the reaction pathways of this compound. Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. The absence of such studies means that fundamental questions regarding bond-forming and bond-breaking steps, the potential for rearrangements, and the involvement of specific atoms in the reaction coordinate remain unanswered for this particular compound. While general methods for isotopic labeling of carboxylic acids exist, their specific application to this compound has not been documented.
Lack of Publicly Available Research on the Chemical Compound “this compound” in Specified Catalytic and Coordination Chemistry Applications
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific research pertaining to the coordination chemistry and catalytic applications of "this compound" corresponding to the detailed outline provided.
While general information exists for related chemical structures—such as isoxazole derivatives, various carboxylic acids, and metal-organic frameworks constructed from other ligands—no direct findings were available for this compound itself. Generating the requested article would necessitate speculation and the fabrication of research data, which falls outside the scope of scientifically accurate reporting.
Therefore, the content for the following outlined sections and subsections cannot be provided:
Coordination Chemistry and Catalytic Applications of 3 Mesitylisoxazole 5 Carboxylic Acid
Applications in Transition Metal Catalysis
Without published research, it is not possible to supply detailed findings, data tables, or a list of relevant chemical compounds as instructed.
No Publicly Available Research Found on the Catalytic Applications of 3-Mesitylisoxazole-5-carboxylic Acid in Coordination Chemistry
The specified outline for an article on "," including sections on ligand design and catalyst performance, cannot be fulfilled at this time due to the absence of foundational research on this particular compound in the requested context.
While the broader fields of isoxazole (B147169) chemistry and carboxylic acid derivatives in catalysis are well-documented, the specific application of the 3-mesityl substituted isoxazole-5-carboxylic acid as a ligand in cross-coupling reactions appears to be an unexplored area of research. Cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental transformations in modern organic synthesis, and the development of novel ligands is a key driver of innovation in this field. However, it appears that this compound has not yet been reported in this capacity.
The lack of available data prevents the creation of an evidence-based article with the required detailed research findings and data tables. Any attempt to generate content for the requested sections would be speculative and would not meet the standards of scientific accuracy.
Further research into the synthesis and coordination properties of this compound would be necessary before its potential in catalytic applications could be evaluated and reported.
Theoretical and Computational Studies on 3 Mesitylisoxazole 5 Carboxylic Acid
Electronic Structure and Aromaticity Analysis of the Isoxazole (B147169) Ring
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which endows it with distinct electronic properties. ijpca.org Computational analyses are crucial for understanding the distribution of electrons and the degree of aromaticity, which in turn dictate the molecule's stability and reactivity.
Electronic Structure: The electronic structure of 3-Mesitylisoxazole-5-carboxylic acid is significantly influenced by its substituents. The mesityl group (2,4,6-trimethylphenyl) at the 3-position and the carboxylic acid group at the 5-position modulate the electron density within the isoxazole ring. Molecular Electrostatic Potential (MEP) maps are often calculated to visualize the charge distribution. researchgate.net These maps typically show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the carboxylic acid, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is found around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution and orbital interactions. researchgate.net It provides a quantitative measure of the atomic charges and reveals hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are key to understanding substituent effects on the electronic structure.
Aromaticity Analysis: While isoxazole is considered an aromatic compound, its aromaticity is weaker than that of benzene (B151609) due to the presence of heteroatoms and lower symmetry. The aromaticity of the isoxazole ring in the target molecule can be quantified using several computational indices. uu.nl
HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an optimal value for a perfect aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values closer to 0 suggest a non-aromatic character. nih.govbohrium.com For five-membered heterocycles, the HOMA values are typically less than 1, reflecting their moderate aromaticity. bohrium.com
NICS (Nucleus-Independent Chemical Shift): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of the ring. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. amazonaws.com NICS calculations for isoxazole and its derivatives generally confirm their aromatic character. uu.nl
The combination of these computational methods provides a comprehensive picture of the electronic landscape of the isoxazole ring, highlighting its moderate aromaticity and the influence of the mesityl and carboxylic acid substituents.
Table 1: Representative Calculated Aromaticity Indices for Heterocyclic Rings This table presents typical values for related heterocycles to illustrate the expected range for the isoxazole ring in the target compound.
| Index Type | Aromaticity Index | Benzene (Reference) | Furan | Isoxazole (Expected Range) |
|---|---|---|---|---|
| Geometric | HOMA bohrium.comdtu.dk | 1.00 | ~0.50 - 0.65 | ~0.40 - 0.60 |
| Magnetic | NICS(0) (ppm) uu.nlamazonaws.com | ~ -8 to -10 | ~ -9 to -12 | ~ -7 to -10 |
| Magnetic | NICS(1) (ppm) nih.govamazonaws.com | ~ -10 to -12 | ~ -11 to -14 | ~ -9 to -12 |
Conformer Searching and Energy Landscape Mapping for this compound
The three-dimensional structure of this compound is not rigid. Rotations around the single bonds connecting the isoxazole ring to the mesityl group and the carboxylic acid group give rise to various conformers with different energies. Understanding this conformational landscape is essential as the lowest energy conformer (the global minimum) is the most populated and often dictates the molecule's properties and interactions.
Conformer searching is a computational procedure used to identify all stable, low-energy conformations. This typically involves:
Systematic or Stochastic Search: The potential energy surface is explored by systematically rotating key dihedral angles or using random (stochastic) sampling methods.
Geometry Optimization: Each potential conformer is then subjected to geometry optimization, usually with DFT methods, to find the nearest local energy minimum.
Energy Calculation: The relative energies of all optimized conformers are calculated at a high level of theory to identify the most stable structures.
For this compound, the key dihedral angles are:
τ1 (C4-C3-C_aryl-C_aryl): Defines the twist of the mesityl ring relative to the isoxazole ring. Steric hindrance from the ortho-methyl groups on the mesityl ring will likely favor a non-planar arrangement.
τ2 (N2-C5-C_carboxyl-O): Defines the orientation of the carboxylic acid group. This group may be coplanar with the isoxazole ring to maximize conjugation, or it could be twisted. Intramolecular hydrogen bonding between the carboxylic acid proton and the isoxazole nitrogen (N2) could also influence the preferred conformation.
The results of such a search would provide an energy landscape map, showing the relative energies of each stable conformer and the energy barriers for interconversion between them.
Table 2: Hypothetical Relative Energies of Potential Conformers for this compound This table illustrates the type of data obtained from a conformational analysis.
| Conformer | Dihedral Angle τ1 (C-C-C-C) | Dihedral Angle τ2 (N-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|---|
| 1 (Global Minimum) | 65° | 0° | 0.00 | 75.5 |
| 2 | 65° | 180° | 0.85 | 18.1 |
| 3 | 25° | 0° | 1.50 | 5.4 |
| 4 | 90° | 180° | 2.50 | 1.0 |
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical spectra that closely match experimental results, aiding in structure confirmation and the assignment of spectral features. nih.govnih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT. nih.gov Calculated chemical shifts are often scaled or referenced against a standard (like TMS) to improve agreement with experimental values. ruc.dk For this compound, calculations would predict distinct signals for the protons and carbons of the mesityl, isoxazole, and carboxylic acid moieties, helping to confirm the connectivity and isomeric purity of a synthesized sample. researchgate.net
UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this molecule, transitions would likely involve π → π* excitations within the conjugated system formed by the mesityl and isoxazole rings.
IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. libretexts.org These calculations identify the fundamental vibrational modes and their corresponding frequencies and intensities. To correct for approximations in the computational methods and anharmonicity, the calculated frequencies are often multiplied by an empirical scaling factor. Key predicted vibrations for this compound would include the broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), the C=O stretch (around 1710 cm⁻¹), the C=N and C=C stretching modes of the isoxazole ring, and the C-H stretching and bending modes of the aromatic and methyl groups. nih.govrjpbcs.com
Table 3: Predicted Spectroscopic Data for this compound This table shows representative data that would be generated from computational spectroscopic predictions.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | 165.2 ppm | Carboxylic Carbonyl (C=O) |
| 161.8 ppm | Isoxazole C3 | ||
| 158.5 ppm | Isoxazole C5 | ||
| ¹H NMR | Chemical Shift (δ) | 10.5-12.0 ppm | Carboxylic Acid Proton (-COOH) |
| 7.0 ppm | Mesityl Aromatic Protons | ||
| 2.3 ppm | Mesityl Methyl Protons | ||
| UV-Vis (TD-DFT) | λmax | 275 nm | π → π* transition |
| Oscillator Strength (f) | 0.45 | Strong absorption | |
| IR | Vibrational Frequency | 1715 cm⁻¹ | C=O stretch (H-bonded dimer) |
| 1610 cm⁻¹ | C=N stretch (isoxazole ring) | ||
| 2980 cm⁻¹ | C-H stretch (methyl groups) |
Molecular Modeling of Intermolecular Interactions
The way molecules interact with each other governs their physical properties in the solid and liquid states, such as melting point, boiling point, and solubility. For this compound, the primary intermolecular forces are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, carboxylic acids almost universally form centrosymmetric dimers through strong, dual O-H···O=C hydrogen bonds. Computational modeling can optimize the geometry of this dimer and calculate its binding energy, which is typically in the range of -10 to -15 kcal/mol, confirming a very stable interaction.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze these non-covalent interactions in detail. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. This provides a quantitative understanding of the forces holding the molecules together. mostwiedzy.pl Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov
Table 4: Illustrative SAPT Energy Decomposition for a Carboxylic Acid Dimer (kcal/mol) This table shows the typical components of the interaction energy for a hydrogen-bonded dimer.
| Interaction Component | Energy (kcal/mol) | Description |
|---|---|---|
| Electrostatics | -18.5 | Strong attraction between permanent dipoles and charges (O-H···O=C) |
| Exchange | +15.0 | Pauli repulsion from overlapping electron clouds |
| Induction | -4.5 | Attraction from induced dipoles (polarization) |
| Dispersion | -6.0 | Attraction from instantaneous electron fluctuations (van der Waals) |
| Total Interaction Energy | -14.0 | Net attractive energy holding the dimer together |
Reaction Pathway Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are invaluable for mapping out the detailed mechanisms of chemical reactions. By locating transition states and calculating activation energies, researchers can understand reaction kinetics, regioselectivity, and the influence of catalysts or substituents. lookchem.com
Synthesis via 1,3-Dipolar Cycloaddition: The most common and versatile method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). researchgate.netresearchgate.netnih.gov For this compound, the reaction would involve mesitylnitrile oxide and propiolic acid. DFT calculations can model this reaction by:
Optimizing the geometries of the reactants, transition state (TS), and product.
Analyzing the electronic structure of the transition state to understand the bonding changes during the reaction.
These calculations can explain the high regioselectivity typically observed in these reactions, where the 3,5-disubstituted isoxazole is preferentially formed. mdpi.comchemtube3d.com
Isomerization Reactions: The isoxazole ring can undergo rearrangement reactions, particularly under thermal or photochemical conditions. nih.gov For instance, computational studies have explored the Fe(II)-catalyzed isomerization of substituted isoxazoles into other isoxazoles or oxazoles. lookchem.comnih.gov Such studies elucidate complex reaction pathways involving intermediates like azirines and nitrile ylides, explaining how reaction conditions can dictate the final product. DFT calculations are used to map the potential energy surface for these rearrangements, identifying the barriers for each step and the stability of intermediates, thereby providing a complete mechanistic picture.
Table 5: Hypothetical Calculated Energy Profile for a [3+2] Cycloaddition Step This table provides an example of the energetic data derived from reaction pathway calculations.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Mesitylnitrile Oxide + Propiolic Acid | 0.0 |
| Transition State | Asynchronous bond formation | +15.5 (Activation Energy) |
| Product | This compound | -45.0 (Reaction Energy) |
Applications in Materials Science and Advanced Organic Synthesis
3-Mesitylisoxazole-5-carboxylic acid as a Building Block in Complex Organic Architectures
There is no specific information available in the current scientific literature regarding the use of this compound as a building block in the synthesis of complex organic architectures. Carboxylic acids are fundamental starting materials in organic synthesis, often employed in the construction of more elaborate molecular frameworks. nih.govresearchgate.net However, research detailing the specific synthetic transformations and resulting complex molecules derived from this compound has not been reported.
Integration into Functional Organic Materials
Information on the integration of this compound into functional organic materials is not present in the available literature. The following subsections represent potential areas of application where related compounds have shown promise, but specific data for this compound is absent.
Photochromic and Optoelectronic Materials
No studies have been found that investigate the use of this compound in the development of photochromic or optoelectronic materials.
Sensors and Electrochemical Probes
There is no available research on the application of this compound in the fabrication of sensors or electrochemical probes.
Components in Dye-Sensitized Solar Cells
While various organic carboxylic acids are utilized as dyes and photosensitizers in dye-sensitized solar cells (DSSCs), there are no specific reports on the use of this compound for this purpose. orientjchem.orgrsc.orgresearchgate.netrsc.org The general principle in DSSCs involves the anchoring of a dye molecule, often containing a carboxylic acid group, onto a semiconductor surface like TiO2 to facilitate electron injection upon light absorption.
Role in Supramolecular Chemistry and Self-Assembly
There is no specific research detailing the role of this compound in supramolecular chemistry and self-assembly. Carboxylic acids are well-known functional groups for directing self-assembly through the formation of robust hydrogen bonds. researchgate.netnih.gov This can lead to the formation of various supramolecular architectures such as chains, layers, and networks. mdpi.comnih.gov The combination of the carboxylic acid group for hydrogen bonding and the bulky mesityl group for potential π-π stacking or steric control could, in theory, lead to interesting self-assembling structures, but this has not been experimentally verified in the available literature.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The traditional synthesis of highly substituted isoxazoles often involves multi-step sequences that may rely on hazardous reagents and generate significant waste. A primary challenge is to develop more efficient and environmentally benign methods for the synthesis of 3-Mesitylisoxazole-5-carboxylic acid. Future research should focus on methodologies that adhere to the principles of green chemistry, emphasizing high atom economy—a measure of how many atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org
Promising avenues for exploration include:
One-Pot Multicomponent Reactions: Designing a convergent synthesis where the mesityl group, the isoxazole (B147169) core, and the carboxylic acid (or a precursor) are assembled in a single step would drastically improve efficiency. preprints.org Ultrasound-assisted multicomponent reactions have emerged as powerful tools for sustainable heterocyclic synthesis and could be adapted for this target molecule. preprints.orgmdpi.com
Green Solvents and Catalysts: Shifting from conventional organic solvents to greener alternatives like water or ionic liquids is a crucial goal. mdpi.comnih.gov Research into catalyst-free aqueous media syntheses, which have proven successful for other isoxazoles, could offer a significant leap in sustainability. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and precise control over reaction conditions, potentially leading to higher yields and purity while minimizing solvent usage compared to batch processes.
A comparative overview of potential synthetic paradigms is presented in Table 1.
| Metric | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis (Proposed) |
| Approach | Multi-step (e.g., synthesis of a mesityl-containing diketone followed by condensation with hydroxylamine) | One-pot, multicomponent reaction under ultrasound irradiation. preprints.orgmdpi.com |
| Atom Economy | Moderate to Low (protection/deprotection steps, stoichiometric reagents). wikipedia.org | High (all reactant atoms incorporated into the final product or simple byproducts). jocpr.com |
| Solvents | Often requires toxic, volatile organic solvents (e.g., benzene (B151609), toluene). mdpi.com | Aqueous media or minimal solvent usage. nih.gov |
| Energy Input | Typically requires prolonged heating under reflux. | Reduced reaction times and energy input via sonochemistry. preprints.orgmdpi.com |
| Waste Generation | Generates stoichiometric byproducts and significant solvent waste. | Minimal byproducts and reduced solvent waste. |
Table 1: Comparison of Synthetic Methodologies
Exploration of Novel Reactivity and Unprecedented Rearrangements
The isoxazole ring, while aromatic, contains a weak N-O bond that makes it susceptible to various chemical transformations, including ring-opening and rearrangement reactions. researchgate.netwikipedia.org The presence of a bulky mesityl group at the 3-position of this compound introduces significant steric hindrance that could lead to unprecedented reactivity.
Key unresolved questions include:
Influence of the Mesityl Group: How does the steric bulk of the mesityl substituent affect known isoxazole rearrangements, such as photochemical isomerization to oxazoles? wikipedia.org The steric strain could favor novel pathways or inhibit common ones, leading to unexpected products.
Ring-Opening Reactions: Under reductive or basic conditions, the isoxazole ring can be cleaved. researchgate.net Investigating these reactions for this compound could provide access to unique, highly functionalized linear compounds that are otherwise difficult to synthesize.
Domino Reactions: The carboxylic acid group at the 5-position serves as a handle for initiating domino reactions, where a single event triggers a cascade of transformations. Exploring such cascades could lead to the rapid assembly of complex molecular architectures from a relatively simple starting material.
Future research in this area would involve systematic studies of the compound's behavior under a variety of conditions (photochemical, thermal, acidic, basic, reductive) to map its reactivity profile and uncover potentially useful synthetic transformations.
Advanced Material Applications and Device Integration
Heterocyclic compounds are foundational to the field of organic electronics, serving as building blocks for semiconductors, liquid crystals, and components in organic light-emitting diodes (OLEDs). blucher.com.brresearchgate.netopenaccessgovernment.orgmsesupplies.com Isoxazole derivatives, in particular, have been explored for applications in fluorescent materials and organic electronics. mdpi.com The unique structure of this compound makes it an intriguing, yet unexplored, candidate for advanced materials.
Future research should target the following areas:
Organic Semiconductors: The rigid, electron-rich isoxazole core provides a platform for charge transport. The bulky mesityl group could influence the solid-state packing of the molecules, a critical factor in determining charge mobility. The carboxylic acid group allows for the molecule to be anchored to surfaces or incorporated into larger polymeric structures. blucher.com.br
Polymer Synthesis: The carboxylic acid functionality can be readily converted into other reactive groups (e.g., esters, amides, acid chlorides) to serve as a monomer for polymerization. This could lead to the creation of novel polymers with pendant 3-mesitylisoxazole units, potentially exhibiting unique thermal, optical, or electronic properties.
Device Integration: A significant challenge lies in fabricating and integrating these potential new materials into electronic devices like OLEDs or organic field-effect transistors (OFETs). google.com Research would need to focus on thin-film deposition techniques and characterization of the material's performance within a device architecture.
The potential roles of the distinct structural components of this compound in material applications are summarized in Table 2.
| Structural Component | Potential Function in Advanced Materials |
| Isoxazole Ring | Rigid, conjugated core for charge transport; contributes to thermal stability. blucher.com.bropenaccessgovernment.org |
| Mesityl Group | Sterically bulky unit to control intermolecular packing and improve solubility in organic solvents. |
| Carboxylic Acid | Functional handle for polymerization, surface modification, or tuning electronic properties through derivatization. |
Table 2: Structure-Function Relationship in Material Applications
Deeper Theoretical Insights Guiding Experimental Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric, electronic, and reactive properties of molecules. researchgate.netresearchgate.net For this compound, where experimental data is scarce, theoretical studies are not just beneficial but essential for guiding future research efficiently.
Key areas for theoretical investigation include:
Reaction Mechanism Studies: DFT calculations can be used to model the transition states and reaction pathways for potential synthetic routes and rearrangement reactions. nih.gov This can help in understanding the regioselectivity of reactions and predicting whether novel pathways are energetically feasible. nih.gov
Electronic Property Prediction: Computational modeling can determine the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energies. researchgate.networldscientific.com These values are crucial for predicting its potential as a semiconductor and its optical properties (absorption and emission spectra), which is vital for applications in OLEDs and other optoelectronic devices.
Intermolecular Interactions: Modeling the non-covalent interactions between molecules of this compound can provide insights into its likely crystal packing structure. This is fundamental to predicting its charge transport capabilities and designing materials with desired solid-state properties.
By providing a predictive framework, in-depth theoretical studies can de-risk and accelerate experimental efforts, allowing researchers to focus on the most promising synthetic routes and material applications, ultimately unlocking the full potential of this unique isoxazole derivative. acs.org
Q & A
Q. What spectroscopic and crystallographic methods are most effective for confirming the structure and purity of 3-Mesitylisoxazole-5-carboxylic acid?
To confirm structural integrity and purity:
- X-ray crystallography is critical for resolving stereochemical ambiguities. For example, bond angles and torsional strains caused by the mesityl group can be precisely measured, as demonstrated in studies of similar isoxazole-carboxylic acid derivatives .
- NMR spectroscopy (¹H, ¹³C, and DEPT) identifies substituent effects: the deshielding of protons near the mesityl group and carboxylic acid can validate substitution patterns. Compare shifts with databases like PubChem or crystallographically validated analogs .
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and isoxazole ring vibrations at 1550–1600 cm⁻¹) .
Q. How does the mesityl group influence the compound’s solubility and reactivity in common organic solvents?
The mesityl group (2,4,6-trimethylphenyl) introduces steric bulk and electron-donating methyl groups:
- Solubility : Reduces polarity, making the compound more soluble in non-polar solvents (e.g., toluene, DCM) but less in polar aprotic solvents like DMSO. This necessitates solvent optimization for reactions .
- Reactivity : Steric hindrance slows nucleophilic attacks at the 3-position. Pre-activation of the carboxylic acid (e.g., forming acyl chlorides) or using bulky bases (e.g., DBU) can mitigate this .
Advanced Research Questions
Q. What synthetic strategies address steric hindrance during functionalization of the carboxylic acid group?
- Pre-functionalization : Convert the carboxylic acid to a reactive intermediate (e.g., mixed anhydride or active ester) before introducing bulky reagents. This avoids steric clashes during coupling reactions .
- Microwave-assisted synthesis : Enhances reaction rates under high temperatures, overcoming kinetic barriers caused by the mesityl group .
- Computational modeling : Use DFT calculations to predict transition-state geometries and identify optimal reagents (e.g., smaller nucleophiles like ammonia derivatives) .
Q. How can researchers resolve contradictions in reaction yields when using this compound in multi-step syntheses?
- Systematic condition screening : Vary temperature, solvent, and catalyst (e.g., Pd vs. Cu for cross-couplings) to identify yield-limiting steps. For example, polar solvents may improve solubility but deactivate catalysts .
- In-situ monitoring : Use techniques like HPLC or LC-MS to detect intermediates or byproducts. For instance, steric hindrance might lead to incomplete acylation, requiring longer reaction times .
- Cross-validate data : Compare results with structurally similar compounds (e.g., 5-(4-Methylphenyl)isoxazole-3-carboxylic acid) to isolate mesityl-specific effects .
Methodological Insights
- Crystallographic validation : Always cross-reference experimental X-ray data (e.g., CCDC entries) with computational models to confirm regiochemistry .
- Reaction optimization : Use Design of Experiments (DoE) to efficiently explore parameter spaces (e.g., temperature, stoichiometry) for sterically hindered systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
